2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)
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Overview
Description
2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) is an organometallic compound widely recognized for its application as a catalyst in ring-closing metathesis reactions. This compound, often referred to as a Schrock-Hoveyda catalyst, is notable for its efficiency and selectivity in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) typically involves the reaction of molybdenum hexacarbonyl with 2,6-diisopropylphenyl isocyanide and a neophylidene ligand. The process requires precise control of temperature and pressure to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to maximize yield and purity. The reaction is usually carried out in specialized reactors designed to handle the specific requirements of organometallic synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) primarily undergoes metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). These reactions are facilitated by the compound’s ability to form stable metallacyclobutane intermediates .
Common Reagents and Conditions: Typical reagents used in these reactions include various olefins and dienes. The reactions are often conducted under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction .
Major Products: The major products of these reactions depend on the specific substrates used. For example, in ring-closing metathesis, cyclic alkenes are formed, while cross-metathesis yields a mixture of olefinic products .
Scientific Research Applications
2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) involves the formation of a metallacyclobutane intermediate. This intermediate facilitates the exchange of alkylidene groups between olefins, leading to the formation of new carbon-carbon double bonds. The compound’s high selectivity and efficiency are attributed to its unique ligand environment, which stabilizes the reactive intermediates and lowers the activation energy of the reaction .
Comparison with Similar Compounds
2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) bis(t-butoxide): Another variant used in metathesis reactions with slightly different reactivity and selectivity.
2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) bis(hexafluoro-t-butoxide): Known for its ability to metathesize a broader range of olefins.
Uniqueness: The unique aspect of 2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) lies in its balanced reactivity and stability, making it a versatile catalyst for various metathesis reactions. Its ability to form stable intermediates and its high selectivity distinguish it from other similar compounds .
Properties
CAS No. |
205815-80-1 |
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Molecular Formula |
C46H63MoNO2 |
Molecular Weight |
757.9 g/mol |
IUPAC Name |
6-tert-butyl-2-(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)-3,4-dimethylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum |
InChI |
InChI=1S/C24H34O2.C12H17N.C10H12.Mo/c1-13-11-17(23(5,6)7)21(25)19(15(13)3)20-16(4)14(2)12-18(22(20)26)24(8,9)10;1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;/h11-12,25-26H,1-10H3;5-9H,1-4H3;1,4-8H,2-3H3; |
InChI Key |
FKSMMRUUGSEPBW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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